An In-depth Technical Guide to Fmoc-D-Lys(Boc)-OPfp for Advanced Research
An In-depth Technical Guide to Fmoc-D-Lys(Boc)-OPfp for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Lys(Boc)-OPfp, a critical building block in modern peptide synthesis. It details its chemical properties, primary applications in research, and step-by-step experimental protocols for its synthesis and use. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Core Concepts: Understanding Fmoc-D-Lys(Boc)-OPfp
Fmoc-D-Lys(Boc)-OPfp, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-D-lysine pentafluorophenyl ester, is a cornerstone reagent in solid-phase peptide synthesis (SPPS). Its structure is meticulously designed for the controlled and efficient incorporation of a D-lysine residue into a growing peptide chain.
The key features of this compound are:
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D-Lysine Backbone: The use of the D-enantiomer of lysine is crucial for developing peptides with enhanced stability against enzymatic degradation, a desirable trait for therapeutic peptide candidates.
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Orthogonal Protection: The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the ε-amino group of the lysine side chain is protected by the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonal protection scheme allows for the selective removal of the Fmoc group to enable peptide chain elongation without affecting the Boc group, which is typically removed during the final cleavage from the solid support.
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Activated Carboxyl Group: The carboxyl group is activated as a pentafluorophenyl (OPfp) ester. The highly electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group, facilitating rapid and efficient amide bond formation with the free N-terminal amine of the growing peptide chain. This high reactivity minimizes the risk of side reactions and racemization.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-D-Lys(Boc)-OPfp is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 133083-36-0 | |
| Molecular Formula | C₃₂H₃₁F₅N₂O₆ | |
| Molecular Weight | 634.6 g/mol | |
| Appearance | White to off-white powder or crystalline solid | |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Primary Use in Research: A Pre-activated Building Block for Solid-Phase Peptide Synthesis
The principal application of Fmoc-D-Lys(Boc)-OPfp is as a pre-activated amino acid derivative in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The use of a pre-formed active ester offers several advantages over in-situ activation methods:
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Enhanced Coupling Efficiency: The high reactivity of the OPfp ester leads to faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences prone to aggregation.
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Reduced Side Reactions: By avoiding the use of carbodiimide-based activating agents directly in the coupling vessel, the risk of side reactions such as N-acylurea formation is minimized.
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Minimized Racemization: The mild conditions and rapid kinetics of OPfp ester couplings help to preserve the stereochemical integrity of the amino acid, reducing the risk of racemization.[1]
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Convenience and Stability: As stable, crystalline solids, Fmoc-amino acid-OPfp esters can be prepared in advance and stored, streamlining the SPPS workflow.[1]
The overall workflow for incorporating Fmoc-D-Lys(Boc)-OPfp into a peptide chain via SPPS is illustrated in the following diagram.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Fmoc-D-Lys(Boc)-OPfp and its subsequent use in SPPS.
Synthesis of Fmoc-D-Lys(Boc)-OPfp
This protocol describes the preparation of the activated ester from its corresponding carboxylic acid, Fmoc-D-Lys(Boc)-OH.
Materials:
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Fmoc-D-Lys(Boc)-OH
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Pentafluorophenol (PFP)
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N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
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Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Hexane
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5% aqueous HCl (optional)
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Saturated aqueous NaHCO₃ (optional)
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Brine (optional)
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Anhydrous Na₂SO₄ or MgSO₄
Procedure:
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Dissolution: Dissolve Fmoc-D-Lys(Boc)-OH (1 equivalent) and pentafluorophenol (1.1-1.2 equivalents) in anhydrous DCM or EtOAc.
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Activation: Cool the solution to 0 °C in an ice bath. Add DIC or DCC (1.1 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up (if using DCC): If DCC was used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
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Washing (optional but recommended): Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as EtOAc/hexane, to yield pure Fmoc-D-Lys(Boc)-OPfp.
The chemical transformation is depicted in the following diagram.
Use of Fmoc-D-Lys(Boc)-OPfp in Solid-Phase Peptide Synthesis
This protocol outlines the coupling step for incorporating Fmoc-D-Lys(Boc)-OPfp onto a resin-bound peptide with a free N-terminal amine. This procedure is based on a 0.1 mmol synthesis scale.
Materials:
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Fmoc-deprotected peptide-resin (0.1 mmol)
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Fmoc-D-Lys(Boc)-OPfp (3-5 equivalents, 0.3-0.5 mmol)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, as catalyst)
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Manual or automated peptide synthesizer
Procedure:
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Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove residual piperidine.
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Coupling Solution Preparation: In a separate vial, dissolve Fmoc-D-Lys(Boc)-OPfp (3-5 equivalents) in DMF (2-3 mL). If a catalyst is used, add HOBt or HOOBt (3-5 equivalents) to this solution.
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Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The reaction time may vary depending on the specific sequence.
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Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
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Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
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Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling.
The peptide bond formation at the molecular level is illustrated below.
Quantitative Data and Performance
The use of OPfp esters generally results in high coupling yields and purities. While exact quantitative data can be sequence-dependent, the following table summarizes typical performance characteristics.
| Parameter | Typical Value | Notes |
| Coupling Time | 1-4 hours | Can be faster with the addition of catalysts like HOBt or HOOBt. |
| Coupling Yield | >99% | As determined by qualitative tests (e.g., Kaiser test) or quantitative Fmoc release assay. |
| Crude Peptide Purity | High | The use of pre-activated esters reduces the formation of byproducts compared to some in-situ activation methods. |
| Racemization | Minimal | The rapid and mild coupling conditions help to suppress epimerization. |
Conclusion
Fmoc-D-Lys(Boc)-OPfp is an indispensable reagent for researchers engaged in the synthesis of modified peptides. Its well-defined structure, featuring orthogonal protecting groups and a highly activated carboxyl function, enables the reliable and efficient incorporation of D-lysine into peptide sequences. The use of this pre-activated building block in solid-phase peptide synthesis contributes to higher purity of crude peptides and minimizes common side reactions, making it a valuable tool in drug discovery and development, as well as in fundamental scientific research.
